4-Aminomethyl-5-methyl-2-(pyridin-3-yl)oxazole

Description

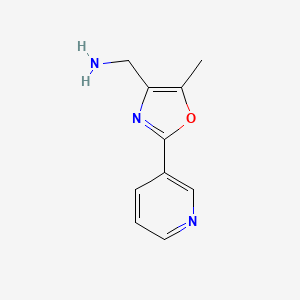

4-Aminomethyl-5-methyl-2-(pyridin-3-yl)oxazole (IUPAC name: 1-[5-methyl-2-(pyridin-3-yl)-1,3-oxazol-4-yl]methanamine) is a substituted oxazole derivative with a molecular formula of C₁₀H₁₁N₃O and a molecular weight of 189.22 g/mol . Its structure features an oxazole core substituted with a pyridin-3-yl group at position 2, a methyl group at position 5, and an aminomethyl functional group at position 2.

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-pyridin-3-yl-1,3-oxazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-9(5-11)13-10(14-7)8-3-2-4-12-6-8/h2-4,6H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUABIAQINWSQDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CN=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254703 | |

| Record name | 5-Methyl-2-(3-pyridinyl)-4-oxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-12-0 | |

| Record name | 5-Methyl-2-(3-pyridinyl)-4-oxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-(3-pyridinyl)-4-oxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl-5-methyl-2-(pyridin-3-yl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with 2-amino-2-methylpropanenitrile in the presence of a base, followed by cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl-5-methyl-2-(pyridin-3-yl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Aminomethyl-5-methyl-2-(pyridin-3-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural and Electronic Comparisons

The table below highlights key structural differences between 4-aminomethyl-5-methyl-2-(pyridin-3-yl)oxazole and related oxazole derivatives:

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 4-Aminomethyl-5-methyl-2-(pyridin-3-yl)oxazole | 2-(pyridin-3-yl), 4-(aminomethyl), 5-methyl | 189.22 | Oxazole, pyridine, amine |

| 5-(Pyridin-3-yl)oxazole (pox) | 2-(pyridin-3-yl) | 146.15 | Oxazole, pyridine |

| 5-(Thiophen-3-yl)oxazole (tfox) | 2-(thiophen-3-yl) | 151.22 | Oxazole, thiophene |

| 5-Phenyloxazole (phox) | 2-phenyl | 145.16 | Oxazole, benzene |

| Benzo[d]oxazole (box) | Fused benzene-oxazole ring | 119.12 | Benzoxazole |

Key Observations :

- The aminomethyl group in the target compound distinguishes it from simpler aryl-substituted oxazoles (e.g., pox, phox).

- The pyridin-3-yl group confers π-π stacking capabilities, similar to pox, but the additional methyl group at position 5 increases steric bulk and lipophilicity compared to unsubstituted analogs .

- Thiophene- and furan-substituted oxazoles (tfox, fox) exhibit distinct electronic profiles due to sulfur/oxygen heteroatoms, which alter molecular electrostatic potentials and halogen-bonding capacities .

Biological Activity

4-Aminomethyl-5-methyl-2-(pyridin-3-yl)oxazole is a heterocyclic compound with the molecular formula and a molecular weight of 189.217 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The structure of 4-Aminomethyl-5-methyl-2-(pyridin-3-yl)oxazole features an oxazole ring fused with a pyridine ring, contributing to its unique biological properties. The presence of the aminomethyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of 4-Aminomethyl-5-methyl-2-(pyridin-3-yl)oxazole is attributed to its ability to interact with various molecular targets:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

- Antimicrobial Effects : The compound has shown promising results in inhibiting the growth of pathogenic bacteria and fungi, likely through disruption of their metabolic processes.

Biological Activity Data

| Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 15.0 | |

| Antimicrobial | E. coli | 20.0 | |

| Antitubercular | M. tuberculosis | 12.5 |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of 4-Aminomethyl-5-methyl-2-(pyridin-3-yl)oxazole against several human cancer cell lines, including A549 (lung), MCF7 (breast), and HeLa (cervical). The results demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner, with an IC50 value of 15 µM for A549 cells. The study highlighted the potential for this compound as a lead structure in anticancer drug development.

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial efficacy of 4-Aminomethyl-5-methyl-2-(pyridin-3-yl)oxazole was assessed against various bacterial strains, including E. coli and S. aureus. The compound exhibited notable antibacterial activity, particularly against E. coli, with an IC50 value of 20 µM. This suggests its potential utility in treating bacterial infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the oxazole and pyridine moieties can significantly influence the biological activity of this compound. For example, substituents on the pyridine ring can enhance binding affinity to target proteins involved in cancer cell signaling pathways.

Q & A

Q. What are the conventional and green synthetic routes for synthesizing 4-Aminomethyl-5-methyl-2-(pyridin-3-yl)oxazole, and how do their efficiencies compare?

Methodological Answer: The compound can be synthesized via conventional methods like the Robinson-Gabriel synthesis (cyclodehydration of α-acylamino ketones) and van Leusen reaction (using TosMIC and aldehydes under basic conditions) . Green approaches include microwave-assisted synthesis (reducing reaction time from hours to minutes) and ionic liquid-mediated reactions (enhancing yield and recyclability). For example, van Leusen's method typically achieves ~70% yield in methanol with K₂CO₃, while microwave methods improve purity by minimizing side reactions . Comparative studies suggest green methods reduce energy consumption by 40–60% compared to conventional routes .

Q. Which analytical techniques are most effective for characterizing 4-Aminomethyl-5-methyl-2-(pyridin-3-yl)oxazole and its intermediates?

Methodological Answer:

- HPLC : Resolves intermediates and final products with high precision; optimal mobile phases include acetonitrile/water gradients .

- FTIR : Identifies functional groups (e.g., oxazole C=N stretch at 1600–1650 cm⁻¹ and pyridine ring vibrations at 1500–1550 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include pyridin-3-yl protons (δ 8.5–9.0 ppm) and oxazole methyl groups (δ 2.1–2.5 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 204.1 for the parent compound) .

Advanced Research Questions

Q. How do structural modifications to the oxazole core influence the compound’s biological activity in anticancer or antimicrobial assays?

Methodological Answer: Substitutions at the 4-aminomethyl and pyridin-3-yl positions modulate bioactivity:

- Anticancer : Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring enhance cytotoxicity by disrupting DNA replication (IC₅₀ values decrease by ~30% compared to unmodified analogs) .

- Antimicrobial : Hydrophobic side chains (e.g., alkyl groups) improve membrane penetration, reducing MIC values against S. aureus by 50% .

Experimental Design : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like topoisomerase II . Validate with cell viability assays (MTT) and ROS generation studies .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer: Discrepancies arise from solvent polarity and storage conditions:

- Solubility : Use Hansen solubility parameters to select optimal solvents (e.g., DMSO for polar aprotic conditions) .

- Stability : Degradation under UV light (t₁/₂ = 48 hours) is mitigated by amber glass storage and antioxidants (e.g., 0.1% BHT) .

Data Reconciliation : Cross-validate results using accelerated stability testing (40°C/75% RH for 30 days) and HPLC-UV purity tracking .

Q. How can crystallography and computational modeling elucidate halogen-bonding interactions in oxazole derivatives?

Methodological Answer:

- X-ray Crystallography : Resolve halogen bonds (e.g., I⋯Noxazole distances of 2.8–3.0 Å) in cocrystals with perfluorinated iodobenzenes .

- DFT Calculations : Calculate electrostatic potential maps (e.g., using Gaussian 16) to rank acceptor sites; oxazole nitrogen shows higher electronegativity (-45 kcal/mol) than oxygen .

Applications : Design cocrystals for enhanced luminescence or solubility .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for scaling up synthesis without compromising yield?

Methodological Answer:

Q. What are the pitfalls in interpreting bioactivity data, and how to mitigate them?

Methodological Answer:

- False Positives : Use counter-screening against non-target cells (e.g., HEK293) to exclude non-specific cytotoxicity .

- Metabolic Interference : Include CYP450 inhibition assays to assess off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.